molecular formula C10H9BrN2S B1269559 2-Amino-4-(4-bromophenyl)-5-methylthiazole CAS No. 65705-44-4

2-Amino-4-(4-bromophenyl)-5-methylthiazole

Cat. No.: B1269559
CAS No.: 65705-44-4
M. Wt: 269.16 g/mol
InChI Key: ULSZADQFOHESKR-UHFFFAOYSA-N
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Description

2-Amino-4-(4-bromophenyl)-5-methylthiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring.

Mechanism of Action

Target of Action

2-Amino-4-(4-bromophenyl)-5-methylthiazole primarily targets microbial and cancer cells. It has shown significant antimicrobial activity against various pathogenic bacteria and fungi, as well as anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) .

Mode of Action

The compound interacts with its targets by binding to specific proteins and enzymes within the microbial and cancer cells. This binding disrupts essential cellular processes such as DNA replication, protein synthesis, and cell division. In cancer cells, it may also interfere with hormone receptors, inhibiting cell proliferation and inducing apoptosis .

Biochemical Pathways

This compound affects several biochemical pathways. In microbial cells, it disrupts the synthesis of nucleic acids and proteins, leading to cell death. In cancer cells, it interferes with signaling pathways that regulate cell growth and survival, such as the estrogen receptor pathway in breast cancer cells. This disruption leads to reduced cell proliferation and increased apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed and distributed throughout the body, reaching effective concentrations at the target sites. It undergoes metabolic transformation in the liver, and its metabolites are excreted primarily through the kidneys. These properties contribute to its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the action of this compound results in the inhibition of essential cellular processes in microbial and cancer cells. This leads to cell death and a reduction in the proliferation of cancer cells. At the cellular level, the compound induces apoptosis in cancer cells and disrupts the integrity of microbial cell membranes, leading to their destruction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, the compound may be more stable and effective in slightly acidic environments, which are common in infected or cancerous tissues. Additionally, the presence of certain enzymes or metabolic products can enhance or inhibit its activity .

This comprehensive overview highlights the multifaceted mechanism of action of this compound, emphasizing its potential as a therapeutic agent against microbial infections and cancer.

: BMC Chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(4-bromophenyl)-5-methylthiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoacetophenone with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(4-bromophenyl)-5-methylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-4-(4-bromophenyl)-5-methylthiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-(4-bromophenyl)-5-methylthiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials .

Properties

IUPAC Name

4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2S/c1-6-9(13-10(12)14-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSZADQFOHESKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352039
Record name 4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65705-44-4
Record name 4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-(4-bromophenyl)-5-methylthiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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